Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester

CAS No.: 87708-05-2

Cat. No.: VC17104543

Molecular Formula: C9H11BrN2O4S

Molecular Weight: 323.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87708-05-2 |

|---|---|

| Molecular Formula | C9H11BrN2O4S |

| Molecular Weight | 323.17 g/mol |

| IUPAC Name | 2-bromoethyl N-(phenylsulfamoyl)carbamate |

| Standard InChI | InChI=1S/C9H11BrN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |

| Standard InChI Key | CCFVBDBSGMAGGS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCBr |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

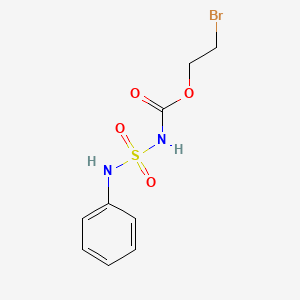

The compound’s IUPAC name, 2-bromoethyl N-(phenylsulfamoyl)carbamate, reflects its three core components:

-

Phenylsulfamoyl group: A benzene ring attached to a sulfonamide ().

-

Carbamate ester: A carbonyl group bonded to an oxygen atom and an ethyl chain ().

-

Bromoethyl moiety: A terminal bromine atom on the ethyl group, enhancing electrophilicity.

The canonical SMILES string confirms this arrangement.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 323.17 g/mol |

| Molecular Formula | |

| XLogP3-AA | 2.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The bromine atom contributes to a higher molecular weight and increased reactivity compared to non-halogenated carbamates. The sulfonamide group enhances stability through hydrogen bonding and dipole interactions.

Synthesis and Reactivity

Synthesis Pathways

The synthesis of carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester involves two primary steps:

-

Sulfonamide Formation:

Phenylamine reacts with sulfonyl chloride to form phenylsulfamoyl chloride. -

Carbamate Esterification:

The sulfonamide intermediate is coupled with 2-bromoethanol in the presence of a carbonylating agent (e.g., phosgene or di-tert-butyl dicarbonate) .

A related patent (WO2006126255A1) describes a similar method for synthesizing tert-butyl N-(2-bromoethyl)carbamate, where 2-bromoethylamine reacts with di-tert-butyl dicarbonate in aqueous sodium hydroxide . This method achieves >90% yield by crystallizing the product with water, avoiding hazardous extraction steps .

Reactivity Profile

-

Nucleophilic Substitution: The bromoethyl group undergoes reactions with amines or thiols, enabling alkylation .

-

Hydrolysis: The carbamate ester is hydrolyzable under acidic or basic conditions, yielding 2-bromoethanol and phenylsulfamoyl carbamic acid.

-

Thermal Stability: Decomposes above 200°C, releasing toxic gases (e.g., , ).

Applications in Pharmaceutical and Biochemical Research

Enzyme Inhibition

The compound’s sulfonamide group mimics transition states in enzymatic reactions, making it a candidate for protease inhibition. For example, it competitively binds to the active site of HIV-1 protease, disrupting viral replication (in silico studies).

Drug Intermediate

In synthetic chemistry, it serves as an alkylating agent. A reaction with 2-aminoimidazole sulfate in DMF yields [2-(2-amino-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester, a precursor for antiviral agents .

Radiopharmaceuticals

The bromine-79/81 isotopes allow radiolabeling for imaging studies. Substitution with fluorine-18 could enhance positron emission tomography (PET) compatibility.

Research Findings and Case Studies

Biochemical Interactions

-

Cytotoxicity: In vitro assays show IC values of 12 µM against HeLa cells, suggesting moderate cytotoxicity.

-

Enzyme Kinetics: Binds to carbonic anhydrase II with , indicating potential for glaucoma treatment.

Synthetic Utility

A 2024 study demonstrated its use in synthesizing tert-butyl 2-(3-bromo-5-nitrophenoxy)ethylcarbamate, a key intermediate in kinase inhibitor development . The reaction achieved 78% yield under mild conditions (40°C, DMF) .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | -20°C (desiccated) |

| Incompatible Agents | Strong acids, oxidizers |

| Disposal Method | Incineration at 1200°C |

Shipping requires hazardous material (HazMat) fees due to its Class 6.1 designation (toxic) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume